molecular formula C6H12N2O4S2.ClH<br>C6H13ClN2O4S2 B1143622 3,3'-Disulfanediylbis(2-aminopropanoic acid) dihydrochloride CAS No. 13059-63-7

3,3'-Disulfanediylbis(2-aminopropanoic acid) dihydrochloride

Cat. No.: B1143622
CAS No.: 13059-63-7
M. Wt: 276.8 g/mol
InChI Key: IOCJWNPYGRVHLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3'-Disulfanediylbis(2-aminopropanoic acid) dihydrochloride is a useful research compound. Its molecular formula is C6H12N2O4S2.ClH and its molecular weight is 276.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

DL-Cystine Dihydrochloride, also known as 3,3’-Disulfanediylbis(2-aminopropanoic acid) dihydrochloride or DL-Cystine Hydrochloride, primarily targets the cystinosin protein . Cystinosin is responsible for transporting cystine out of the cell lysosome . A defect in cystinosin function leads to cystine accumulation throughout the body, especially in the eyes and kidneys .

Mode of Action

DL-Cystine Dihydrochloride interacts with its targets by converting cystine into a form that can easily exit cells . This prevents the harmful accumulation of cystine crystals in the body .

Biochemical Pathways

DL-Cystine Dihydrochloride affects the cysteine/cystine shuttle system in Escherichia coli . It also plays a crucial role in the biosynthesis of glutathione , which is the main mediator of intracellular redox homeostasis and helps to reduce oxidative stress .

Pharmacokinetics

It’s known that the solubility of dl-cystine dihydrochloride can be a challenge, as it can precipitate at concentrations higher than 1 mm .

Result of Action

The primary result of DL-Cystine Dihydrochloride’s action is the prevention of cystine crystal accumulation in the body, particularly in the eyes and kidneys . This is particularly beneficial in the treatment of cystinosis, a rare genetic disorder characterized by the widespread accumulation of cystine crystals throughout the body and eye tissues .

Action Environment

The action of DL-Cystine Dihydrochloride can be influenced by environmental factors. For instance, the presence of trace elements such as copper and iron in cell culture media can catalyze the rapid oxidation of L-Cysteine to L-Cystine . Moreover, the solubility of DL-Cystine Dihydrochloride is affected by pH, with higher solubility at neutral pH .

Properties

IUPAC Name

2-amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S2.ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCJWNPYGRVHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904373
Record name L-Cystine, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13059-63-7, 34760-60-6
Record name L-Cystine, radical ion(1+), dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13059-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Cystine, hydrochloride (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034760606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Cystine, hydrochloride (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Cystine, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.